Cas no 54619-91-9 ( )

  structure
  structure
Product Name: 
CAS-nummer:54619-91-9
MF:C16H12O3
MW:252.264684677124
CID:942220
PubChem ID:5354492
Update Time:2025-04-19

  Chemische en fysische eigenschappen

Naam en identificatie

    • NSC247057; 2-Propen-1-one, 3-(1,3-benzodioxol-5-yl)-1-phenyl-; (2E)-1-(phenyl)-3-(1,3-benzodioxol-5-yl)-2-propen-1-one; 1-phenyl-3-(3,4-methylenedioxyphenyl)propen-1-one; MLS002638230; 3-(3,4-methylenedioxyphenyl)-1-phenyl-2-propen-1-one; (2E)-3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one; AI3-17317; 3-Benzo[1,3]dioxol-5-yl-1-phenyl-propenone; 1-phenyl-3-(3,4-(methylenedioxy)phenyl)-2-propen-1-one; CMLDBU00003506; 3-(1,3-Benzodioxol-
    • BDBM50477565
    • NSC247057
    • NSC700251
    • CHEMBL227400
    • NSC 11863;Piperonylideneacetophenone
    • (E)-3-(benzo[d][1,3]dioxol-5-yl)-1-phenylprop-2-en-1-one
    • NSC 11863
    • MLS002638230
    • STK863111
    • 3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
    • 3-(benzo[d][1,3]dioxol-5-yl)-1-phenylprop-2-en-1-one
    • NSC-11863
    • NSC-700251
    • (2E)-3-(2H-1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
    • NSC 247057
    • D 729
    • Z46028345
    • (2E)-3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
    • UNII-MCQ6FWK44X
    • 3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
    • DB-240774
    • Piperonylideneacetophenone
    • 3-Benzo[1,3]dioxol-5-yl-1-phenyl-propenone
    • trans-3-(1,3-Benzodioxol-5-yl)-1-phenyl-2-propen-1-one
    • 3-(1,3-Benzodioxol-5-yl)-1-phenylprop-2-en-1-one, (E)-
    • AKOS000406204
    • 2-Propen-1-one, 3-(1,3-benzodioxol-5-yl)-1-phenyl-
    • PS-11045
    • SCHEMBL7996466
    • 2-Propen-1-one, 3-(1,3-benzodioxol-5-yl)-1-phenyl-, (2E)-
    • NSC11863
    • 644-34-8
    • CCG-260171
    • (E)-3-(1,3-benzodioxol-5-yl)-1-phenyl-2-propen-1-one
    • (E)-3-(1,3-benzodioxol-5-yl)-1-phenyl-prop-2-en-1-one
    • NCGC00161441-01
    • 54619-91-9
    • NSC 700251
    • NSC-247057
    • SCHEMBL5147081
    • T71173
    • AI3-17317
    • (E)-3-(1,3-benzodioxol-5-yl)-1-phenylprop-2-en-1-one
    • CMLDBU00003506
    • MCQ6FWK44X
    •  
    • Inchi: 1S/C16H12O3/c17-14(13-4-2-1-3-5-13)8-6-12-7-9-15-16(10-12)19-11-18-15/h1-10H,11H2/b8-6+
    • InChI-sleutel: ATKADZVINWFQOE-SOFGYWHQSA-N
    • LACHT: O1COC2C=CC(/C=C/C(C3C=CC=CC=3)=O)=CC1=2

Berekende eigenschappen

  • Exacte massa: 252.07866
  • Monoisotopische massa: 252.078644241g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 3
  • Zware atoomtelling: 19
  • Aantal draaibare bindingen: 3
  • Complexiteit: 344
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 3.9
  • Topologisch pooloppervlak: 35.5Ų

Experimentele eigenschappen

  • PSA: 35.53
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